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Compound of Interest

Compound Name: Diisobutyl carbonate

CAS No.: 539-92-4

Cat. No.: B1580929 Get Quote

The common name "Diisobutyl carbonate" is widely recognized in industrial catalogs, but for

regulatory filing and precise chemical communication, the IUPAC systematic name is required.

Systematic Name:Bis(2-methylpropyl) carbonate[1][2][3][4][5]

Nomenclature Derivation
The name is derived by treating the molecule as a diester of carbonic acid.

Parent Acid: Carbonic acid (

).

Substituent: The isobutyl group is systematically named 2-methylpropyl.

Parent chain: Propyl (3 carbons).

Substituent: Methyl group at position 2.[4]

Multiplicity: The prefix bis- is used (instead of di-) to avoid ambiguity, although "di-" is

permitted for simple alkyl groups. However, "Bis(2-methylpropyl)" is the most rigorous

description of the complex substituent.

DOT Diagram 1: Nomenclature Logic & Structure The following diagram visualizes the

structural decomposition of the IUPAC name.
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Figure 1: Structural decomposition of Bis(2-methylpropyl) carbonate, highlighting the central

carbonate core and the flanking 2-methylpropyl groups.

Physicochemical Profile
Understanding the physical constants is critical for process design, particularly when

Diisobutyl carbonate (DIBC) is used as a solvent in high-temperature reactions where solvent

retention is desired.

Table 1: Key Physicochemical Properties of Bis(2-methylpropyl) carbonate
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Property Value Context for Application

CAS Registry Number 539-92-4
Unique Identifier for regulatory

search.[5]

Molecular Formula Stoichiometric calculations.

Molecular Weight 174.24 g/mol Yield calculations.[5]

Boiling Point 188–190 °C
Excellent high-boiling solvent

for driving reactions.[5]

Density 0.914 g/mL (at 20°C)
Phase separation planning

(lighter than water).[5]

Refractive Index (

)
1.407

Purity verification (Self-

validating metric).[5]

Solubility
Immiscible in

; Miscible in EtOH, Ether

Standard organic workup

compatible.[5]

Flash Point ~75 °C (Closed Cup)
Safety consideration for scale-

up.

Synthesis & Manufacturing: A Self-Validating
Protocol
While historical synthesis involved the phosgenation of isobutanol (hazardous), modern "Green

Chemistry" utilizes Transesterification. This method reacts Dimethyl Carbonate (DMC) with

Isobutanol.

Reaction Scheme:

Experimental Protocol: Transesterification
Objective: Synthesize Diisobutyl carbonate via equilibrium displacement. Catalyst: Sodium

Isobutoxide (generated in situ) or Titanium(IV) isopropoxide.

Step-by-Step Methodology:
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Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer,

and a fractionating column (Vigreux) topped with a distillation head.

Charge: Add Isobutanol (2.5 eq) and Dimethyl Carbonate (1.0 eq) to the flask.

Catalyst Addition: Add Sodium metal (0.5 mol%) carefully to generate sodium isobutoxide in

situ, or add Titanium(IV) isopropoxide (1 mol%).

Reaction Initiation: Heat the mixture. The reaction is driven by the removal of methanol.

Azeotropic Distillation (The Driver):

DMC and Methanol form an azeotrope (~63°C). However, to drive the reaction to the di-

substituted product, you must continuously remove Methanol.

Maintain the head temperature at 64–65°C to distill off the Methanol/DMC azeotrope

initially, then pure methanol as conversion increases.

Self-Validating Checkpoint:

Validation: Collect an aliquot of the distillate. Measure the Refractive Index (RI).[6]

Logic: Pure Methanol RI = 1.331. DMC RI = 1.368. If the RI rises significantly above

1.331, you are losing reactant (DMC), indicating the column efficiency is too low (reflux

ratio needs increasing).

Completion: The reaction is complete when the head temperature rises to the boiling point of

Isobutanol (108°C), indicating no more Methanol is being generated.

Purification:

Cool the mixture. Neutralize the catalyst (wash with dilute HCl for Na-based, or add

water/filter for Ti-based).

Distill the crude product under reduced pressure. Collect the fraction boiling at ~190°C

(atmospheric) or equivalent reduced pressure boiling point.

DOT Diagram 2: Synthesis Workflow & Logic
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Figure 2: Logical workflow for the transesterification synthesis, including a critical self-validating

checkpoint based on refractive index monitoring.

Analytical Characterization
To confirm the identity of the synthesized material, compare spectral data against the following

standard fingerprints.

IR Spectroscopy:

Strong Band at 1740–1750 cm⁻¹: Characteristic of the Carbonate C=O stretch.

Bands at 1260 cm⁻¹: C-O stretching vibrations of the ester linkage.

Absence of OH stretch: Confirming full conversion of Isobutanol (no broad peak at 3400

cm⁻¹).

¹H NMR (CDCl₃, 400 MHz):

0.95 ppm (d, 12H): Methyl groups of the isobutyl chain.

1.98 ppm (m, 2H): Methine (CH) proton.

3.90 ppm (d, 4H): Methylene (

) protons adjacent to oxygen. Note: These are shifted downfield due to the electron-
withdrawing carbonate group.[5]
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Applications in Drug Development[11]
Diisobutyl carbonate serves two primary roles in pharmaceutical R&D:

Green Solvent Replacement:

With a high boiling point (190°C) and low toxicity profile compared to halogenated

solvents, DIBC is an effective medium for high-temperature cyclization reactions. It is

biodegradable and classified as a "Green" solvent alternative in many contexts.

Reagent for Carbamate Synthesis:

It acts as a carbonylating agent. Reaction with primary amines yields Isobutyl carbamates

(R-NH-CO-O-iBu).[5] The isobutyloxycarbonyl (iBk) group is a carbamate protecting group,

similar to Boc (tert-butyloxycarbonyl), but with different steric and lipophilic properties,

potentially altering the solubility profile of the protected intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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